molecular formula C14H24O2S B8481283 2(5H)-Thiophenone, 4-hydroxy-3,5-dimethyl-5-octyl- CAS No. 348113-81-5

2(5H)-Thiophenone, 4-hydroxy-3,5-dimethyl-5-octyl-

Cat. No. B8481283
Key on ui cas rn: 348113-81-5
M. Wt: 256.41 g/mol
InChI Key: LOVFARKOSKKFGH-UHFFFAOYSA-N
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Patent
US07649012B2

Procedure details

From 30 (469 mg, 1.55 mmol) and NaHMDS (3.87 mL, 3.87 mmol, 1.0 M in TH) following general procedure G was obtained 34 (397 mg, 70%). 1H NMR (300 MHz, CDCl3) (enol tautomer) δ 0.86 (t, J=6.8 Hz, 3H), 1.23 (s, 11H), 1.30-1.45 (m, 1H), 1.59 (s, 3H), 1.74 (s, 3H), 1.84-1.88 (m, 2H); 13C NMR (75 MHz, CDCl3) δ 7.48, 14.0, 22.6, 25.2, 25.9, 29.2, 29.4, 29.6, 31.8, 38.5, 58.2, 110.5, 180.9, 198.0. IR (NaCl) 2927, 1601 cm−1
Name
Quantity
469 mg
Type
reactant
Reaction Step One
Quantity
3.87 mL
Type
reactant
Reaction Step Two
Name
Yield
70%

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:20])[C:5]([CH3:19])([S:14][C:15](=[O:18])[CH2:16][CH3:17])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])C.C[Si]([N-][Si](C)(C)C)(C)C.[Na+]>>[OH:20][C:4]1[C:5]([CH3:19])([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[S:14][C:15](=[O:18])[C:16]=1[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
469 mg
Type
reactant
Smiles
C(C)OC(C(CCCCCCCC)(SC(CC)=O)C)=O
Step Two
Name
Quantity
3.87 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(SC1(CCCCCCCC)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 397 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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